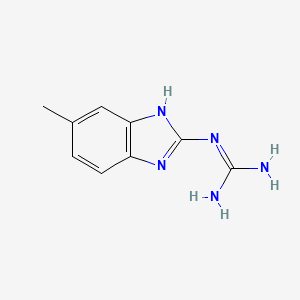

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVKSWJIGKATLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298507 | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-03-1 | |

| Record name | NSC123537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine and Congeners

Foundational Synthetic Routes to the Benzimidazole-Guanidine Core

The construction of the 2-guanidinobenzimidazole (B109242) scaffold is a two-part challenge: forming the heterocyclic benzimidazole (B57391) ring system and attaching the guanidine (B92328) moiety at the 2-position. These objectives can be achieved through sequential reactions or, more efficiently, in a single convergent step.

Cyclocondensation Reactions of o-Phenylenediamines

The most prevalent and versatile method for constructing the benzimidazole core is the Phillips condensation, which involves the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, typically a carboxylic acid or its derivative. banglajol.infosemanticscholar.orgrsc.orgresearchgate.net This reaction proceeds via the formation of a mono-acyl intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.

The general reaction is adaptable to a wide range of starting materials. For the synthesis of the specific 6-methyl substituted core, the key starting material is 4-methyl-1,2-phenylenediamine. The reaction involves heating the diamine with a suitable C1-synthon, often in the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration step.

Table 1: Reagents for Benzimidazole Synthesis via Cyclocondensation

| C1-Synthon Source | Typical Conditions | Product Type | Reference Example |

| Carboxylic Acids (e.g., Acetic Acid) | Reflux in 4M HCl | 2-Alkylbenzimidazole | banglajol.infosemanticscholar.org |

| Aldehydes | Oxidative conditions (e.g., with an oxidant) | 2-Aryl/Alkylbenzimidazole | N/A |

| Cyanogen Bromide | Neutral or slightly acidic conditions | 2-Aminobenzimidazole (B67599) | N/A |

| Cyanoguanidine (Dicyandiamide) | Acidic conditions, heat | 2-Guanidinobenzimidazole | researchgate.net |

This foundational approach provides a reliable pathway to the core benzimidazole structure, which can then be further functionalized.

Strategic Introduction of the Guanidine Moiety via Guanidine Derivatives or Cyanamide

The guanidine group can be introduced either by building upon a pre-formed benzimidazole ring or by incorporating it during the initial cyclization. The latter is often more efficient. A highly effective one-pot strategy involves the direct condensation of an o-phenylenediamine with a reagent that provides both the C2 carbon and the attached guanidine group.

Cyanoguanidine (also known as dicyandiamide) is a preferred reagent for this transformation. researchgate.net When heated with an o-phenylenediamine in the presence of a mineral acid like hydrochloric acid, cyanoguanidine undergoes cyclization to directly form the 2-guanidinobenzimidazole salt. This method is advantageous as it combines ring formation and guanidinylation into a single, convergent step.

An alternative, though less direct, route involves the synthesis of a 2-aminobenzimidazole intermediate. This intermediate can then be guanidinylated using reagents such as S-methylisothiourea or cyanamide. However, the direct cyclization with cyanoguanidine is generally more atom-economical and synthetically straightforward.

Dedicated Synthetic Pathways for 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine

To synthesize the specific target compound, this compound, chemists employ strategies that ensure the methyl group is placed at the correct position on the benzene (B151609) portion of the heterocycle.

Regioselective Methylation and Functional Group Interconversion

Achieving the correct 6-methyl substitution pattern is most reliably accomplished through substrate control rather than by attempting to selectively methylate the parent 2-guanidinobenzimidazole. Direct methylation of the benzimidazole ring is notoriously difficult to control, often resulting in a mixture of 5- and 6-methyl isomers, as well as undesired N-methylation on the imidazole (B134444) and guanidine nitrogens.

The superior and standard strategy is to begin the synthesis with a regiochemically defined precursor: 4-methyl-1,2-phenylenediamine . By using this commercially available starting material, the position of the methyl group is predetermined. The subsequent cyclocondensation reaction with cyanoguanidine locks the methyl group into the 6-position of the resulting benzimidazole ring system, providing a single, desired constitutional isomer. This approach obviates the need for complex and low-yielding separation of isomers that would arise from a post-synthesis methylation strategy.

Optimization of Reaction Conditions and Yields

The primary synthetic route—the condensation of 4-methyl-1,2-phenylenediamine with cyanoguanidine—can be optimized to maximize product yield and minimize reaction time. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

While strong mineral acids like hydrochloric acid are effective, other catalysts such as p-toluenesulfonic acid can be used, sometimes offering milder conditions. nih.gov The reaction is often performed in aqueous or alcoholic solvents under reflux. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this type of condensation, often reducing reaction times from hours to minutes and improving yields by ensuring uniform and rapid heating.

Table 2: Optimization Parameters for Synthesis

| Parameter | Condition | Effect on Reaction |

| Catalyst | Hydrochloric Acid, p-Toluenesulfonic Acid | Promotes cyclization and dehydration. |

| Solvent | Water, Ethanol, or solvent-free | Affects solubility of reactants and reaction temperature. |

| Temperature | Conventional reflux (100-120 °C), Microwave irradiation | Higher temperatures increase reaction rate. |

| Reaction Time | 2-12 hours (conventional), 5-30 minutes (microwave) | Optimized to ensure complete conversion without product degradation. |

Careful control of these factors is crucial for developing an efficient and scalable synthesis of this compound.

Rational Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the rational design of new congeners. Derivatization strategies can target several key positions on the molecule to modulate its physicochemical and biological properties.

The exocyclic guanidine group is a primary site for modification due to its nucleophilicity. It can react with various electrophiles, such as aldehydes and ketones, to form fused heterocyclic systems like triazinobenzimidazoles. This transformation extends the molecular framework and introduces new points of diversity.

Further derivatives can be synthesized by modifying the starting materials. A library of congeners can be created by:

Varying the Benzene Ring Substitution: Employing different substituted o-phenylenediamines (e.g., with halo, nitro, or alkoxy groups) in the initial cyclocondensation allows for systematic exploration of structure-activity relationships.

Modifying the Guanidine Moiety: Utilizing substituted guanidinylating reagents would allow for the introduction of alkyl or aryl groups onto the guanidine nitrogen atoms, altering the basicity and lipophilicity of the molecule.

This rational approach enables the systematic development of new derivatives based on the this compound core structure for various chemical and pharmaceutical applications. mdpi.com

Functionalization at the Benzimidazole Ring (e.g., N1, C2, C5, C6 Positions)

The benzimidazole scaffold is amenable to substitution at several key positions, allowing for systematic exploration of the structure-activity relationship.

N1 Position: The secondary amine in the imidazole ring is a prime site for alkylation and arylation. N-substituted derivatives can be synthesized by reacting the parent benzimidazole with alkyl or aryl halides in the presence of a base. For instance, 1-benzyl-2-substituted benzimidazoles have been prepared through reaction with benzyl (B1604629) chloride and sodium hydride in THF. Palladium-catalyzed N-arylation offers a regioselective method for introducing aryl groups at the N1 position of unsymmetrical benzimidazoles. nih.gov This has been demonstrated in the synthesis of medicinally important compounds like nilotinib. nih.govmit.edu

C2 Position: While the target compound already bears a guanidine group at the C2 position, further modifications at this site are synthetically challenging without altering the core structure. However, the synthesis of 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with various carboxylic acids or their derivatives, which allows for the introduction of a wide range of substituents at the C2 position prior to the formation of the guanidine. nih.gov

C5 and C6 Positions: The benzene ring of the benzimidazole can be functionalized with various substituents. The synthesis of 5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles has been reported, involving the direct bromination of 2-chlorobenzimidazole (B1347102) to yield the 5,6-dibromo derivative. nih.gov Similarly, 6-nitrobenzimidazole derivatives have been synthesized and evaluated for their biological activities. researchgate.netnih.gov These halogenated and nitrated intermediates can serve as precursors for further functionalization through nucleophilic substitution or reduction followed by subsequent reactions.

Table 1: Examples of Functionalization at the Benzimidazole Ring

| Position | Functional Group | Synthetic Method | Reference |

| N1 | Benzyl | Reaction with benzyl chloride and NaH | |

| N1 | Aryl | Palladium-catalyzed cross-coupling | nih.govnih.gov |

| C5, C6 | Bromo | Direct bromination with bromine-water | nih.gov |

| C6 | Nitro | Not specified | researchgate.netnih.gov |

Modifications of the Guanidine System

The external guanidine group is a key pharmacophore and its modification can significantly impact the biological properties of the molecule. N-substituted guanidines can be prepared from the corresponding N-substituted thiocarbamides. asianpubs.org A general route involves the S-benzylation of an N-substituted thiocarbamide, followed by reaction with an amine to displace the S-benzyl group and form the guanidine. asianpubs.org Another approach is the reaction of a thiourea (B124793) derivative with a primary aromatic amine in the presence of mercury(II) chloride and triethylamine. mdpi.com These methods allow for the introduction of a wide range of substituents on the nitrogen atoms of the guanidine moiety.

Table 2: General Strategies for Guanidine Modification

| Modification | Reagents and Conditions | Reference |

| N-Substitution | N-substituted thiocarbamide, S-benzylation, then amination | asianpubs.org |

| N-Substitution | Thiourea derivative, primary aromatic amine, HgCl₂, Et₃N | mdpi.com |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. Chiral guanidines have been synthesized and utilized as organocatalysts in enantioselective reactions. researchgate.net One approach to synthesizing chiral benzimidazole-guanidine analogues involves the reaction of 2-chlorobenzimidazole with a chiral amine. researchgate.net Additionally, 2-guanidinobenzimidazole can act as a ligand to form chiral-in-metal organometallic complexes, such as with ruthenium, where the metal center becomes a stereogenic center. mdpi.com The synthesis of chiral guanidines has been explored, and these methods can potentially be adapted to create chiral derivatives of the target compound. researchgate.net

Table 3: Approaches to Stereoselective Synthesis

| Strategy | Description | Reference |

| Chiral Amine Incorporation | Reaction of a 2-halobenzimidazole with a chiral amine. | researchgate.net |

| Chiral-in-Metal Complexes | Use of 2-guanidinobenzimidazole as a ligand to create a chiral metal center. | mdpi.com |

Sustainable and Green Chemistry Protocols for Benzimidazole-Guanidine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzimidazole derivatives. These approaches focus on the use of greener solvents, alternative energy sources, and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. jocpr.combeilstein-journals.orgsciforum.netarkat-usa.orgmdpi.comdergipark.org.tr The synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has been achieved through a microwave-mediated, solvent- and metal-free reaction catalyzed by guanidine hydrochloride. rsc.orgrsc.org This highlights the potential for using microwave irradiation in the synthesis of benzimidazole-guanidines.

Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve yields. nih.gov The use of ultrasound has been reported for the synthesis of 2-arylbenzimidazole derivatives, demonstrating its applicability in forming the core benzimidazole structure. nih.gov

The use of green solvents and catalysts is also a key aspect of sustainable synthesis. mdpi.com Deep eutectic solvents (DESs) have been employed as both the reaction medium and catalyst for the synthesis of benzimidazole derivatives. mdpi.com Water has also been utilized as a solvent in the presence of certain catalysts. chemmethod.com Furthermore, the development of recyclable catalysts, such as copper(II)-supported on alginate hydrogel beads, offers a sustainable approach to benzimidazole synthesis. nih.gov The use of heterogeneous catalysts like zinc boron nitride under microwave conditions also presents a green and reusable option. nih.gov

Table 4: Green Chemistry Approaches for Benzimidazole Synthesis

| Green Chemistry Aspect | Method/Reagent | Advantages | Reference(s) |

| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields | jocpr.combeilstein-journals.orgsciforum.netarkat-usa.orgmdpi.comdergipark.org.trrsc.orgrsc.org |

| Alternative Energy | Ultrasound Irradiation | Shorter reaction times, higher yields | nih.govnih.gov |

| Green Solvents | Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst | mdpi.com |

| Green Solvents | Water | Environmentally benign | chemmethod.com |

| Green Catalysts | Guanidine Hydrochloride | Metal-free organocatalyst | rsc.orgrsc.org |

| Green Catalysts | Copper(II) on Alginate Beads | Recyclable catalyst | nih.gov |

| Green Catalysts | Zinc Boron Nitride | Reusable heterogeneous catalyst | nih.gov |

Comprehensive Spectroscopic and Crystallographic Characterization of 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy provide critical insights into the functional groups and conjugated π-electron system of the molecule.

The FT-IR spectrum of 2-(6-methyl-1H-benzimidazol-2-yl)guanidine is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the benzimidazole (B57391) ring, the guanidine (B92328) group, and the methyl substituent.

The guanidine portion of the molecule gives rise to distinct vibrational modes. Strong, broad bands are anticipated in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amines in the guanidine and imidazole (B134444) groups. researchgate.net The C=N stretching vibration of the guanidinyl group is expected to appear as a strong band around 1635-1655 cm⁻¹, while the N-H bending vibrations (scissoring) typically occur in the 1600-1640 cm⁻¹ range, often overlapping with the C=N stretch. researchgate.net

The benzimidazole core contributes several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations within the imidazole ring are typically observed between 1300 and 1400 cm⁻¹. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2930-2855 cm⁻¹ and bending vibrations near 1460 cm⁻¹ and 1380 cm⁻¹. researchgate.netnih.gov

Table 1: Predicted FT-IR Characteristic Vibrational Modes

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Guanidine & Imidazole | 3200 - 3400 (Broad) |

| Aromatic C-H Stretching | Benzene (B151609) Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | Methyl Group | 2855 - 2930 |

| C=N Stretching | Guanidine & Imidazole | 1635 - 1655 |

| N-H Bending | Guanidine & Imidazole | 1600 - 1640 |

| Aromatic C=C Stretching | Benzene Ring | 1450 - 1600 |

| C-N Stretching | Imidazole Ring | 1300 - 1400 |

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its extensive conjugated system. The fusion of the benzene and imidazole rings, coupled with the guanidine group at the 2-position, creates a chromophore that is expected to exhibit strong absorption in the UV region.

Two primary types of electronic transitions are anticipated:

π→π Transitions:* These high-intensity transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzimidazole system. Given the extended conjugation, these are expected to result in strong absorption bands, likely in the range of 240-290 nm. researchgate.net

n→π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) into antibonding π* orbitals. These transitions are typically observed as weaker shoulders or bands at longer wavelengths, possibly above 300 nm, compared to the π→π* transitions. researchgate.netuobabylon.edu.iq

The methyl group at the 6-position is an auxochrome and is expected to induce a small bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which slightly alters the energy levels of the molecular orbitals. The solvent polarity can also influence the position of these bands; polar solvents may cause shifts by stabilizing the ground or excited states differently. uobabylon.edu.iq

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound, the following signals are predicted:

Aromatic Protons: The three protons on the benzene ring (H-4, H-5, and H-7) will appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. H-7, being adjacent to the electron-donating methyl group, may be slightly more shielded (upfield) than H-4. H-5, situated between the methyl group and the fused imidazole ring, would likely appear as a singlet or a narrowly split doublet. H-4 and H-7 would exhibit doublet or doublet-of-doublets splitting patterns depending on their coupling with adjacent protons.

Methyl Protons: The methyl group (-CH₃) at the C-6 position is expected to produce a sharp singlet at approximately δ 2.4-2.5 ppm.

N-H Protons: The protons on the nitrogen atoms of the imidazole (N-H) and guanidine (-NH₂, =NH) groups are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, but can be expected in a wide range from δ 6.0 to δ 13.0 ppm. researchgate.net The imidazole N-H proton is often observed at a lower field (δ 12.0-13.0 ppm). researchgate.net

A key feature of the parent 2-guanidinobenzimidazole (B109242) is the existence of tautomeric exchange in solution. mdpi.com This dynamic process, involving the migration of protons between the nitrogen atoms of the imidazole and guanidine moieties, can lead to the broadening of N-H signals and, in some cases, the aromatic proton signals. This phenomenon is also expected to occur in the 6-methyl derivative.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5, H-7) | 7.0 - 7.8 | m (multiplet), s (singlet) |

| Methyl (6-CH₃) | 2.4 - 2.5 | s (singlet) |

| Guanidine (NH, NH₂) | 6.0 - 9.0 | br s (broad singlet) |

| Imidazole (NH) | 12.0 - 13.0 | br s (broad singlet) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The predicted chemical shifts are:

Guanidine Carbon (C=N): This carbon is highly deshielded and is expected to resonate at a low field, typically around δ 155-160 ppm.

Benzimidazole Carbons: The C2 carbon, directly attached to the guanidine group and two nitrogen atoms, will be the most deshielded of the ring carbons, likely appearing near δ 150-155 ppm. The quaternary carbons of the ring fusion (C3a and C7a) are predicted to be in the δ 130-145 ppm range. The protonated aromatic carbons (C4, C5, C6, C7) will resonate between δ 110 and 130 ppm. The carbon of the methyl group (C6) will be found further upfield.

Methyl Carbon: The signal for the methyl carbon is expected at approximately δ 20-22 ppm.

As with ¹H NMR, the prototropic exchange can cause significant broadening of the signals for carbons near the sites of tautomerism, particularly C2, C3a, and C7a. researchgate.net

¹⁵N NMR spectroscopy, though less common, provides direct insight into the electronic environment of the nitrogen atoms. Studies on the parent 2-guanidinobenzimidazole have utilized ¹⁵N NMR to probe the different nitrogen sites and understand the tautomeric equilibria in solution. mdpi.com Similar analysis would confirm the electronic structure and dynamic behavior of the 6-methyl derivative.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Guanidine (C=N) | 155 - 160 |

| Benzimidazole (C2) | 150 - 155 |

| Benzimidazole (C3a, C7a) | 130 - 145 |

| Benzimidazole (C4, C5, C6, C7) | 110 - 130 |

| Methyl (6-CH₃) | 20 - 22 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of the aromatic protons H-4, H-5, and H-7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the signals for the protonated carbons (C4/H4, C5/H5, C7/H7) and the methyl group (CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations include:

A correlation between the methyl protons (6-CH₃) and the aromatic carbons C-5, C-6, and C-7.

Correlations between the aromatic protons and neighboring carbons, confirming their positions.

A critical correlation between the guanidine N-H protons and the benzimidazole C2 carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the conformation, for example, by observing correlations between the H-7 proton and the methyl protons at C-6.

By combining these 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved. usm.my

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the calculation of the precise molecular weight.

For this compound, the theoretical exact mass is calculated based on its molecular formula, C9H11N5. echemi.commolbase.com The experimentally determined mass from HRMS analysis would be compared to this theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), confirms the assigned molecular formula and rules out other potential elemental compositions. This level of accuracy is crucial for the definitive identification of the compound.

Below is a table summarizing the key mass spectrometry data for this compound.

| Parameter | Value |

| Molecular Formula | C9H11N5 |

| Theoretical Exact Mass ( g/mol ) | 189.101445 |

| Nominal Mass ( g/mol ) | 189.217 |

This table presents theoretical values. Experimental HRMS data would provide a measured m/z value for comparison.

Single Crystal X-ray Diffraction Analysis of this compound and Related Structures

Through single crystal X-ray diffraction, the precise spatial coordinates of each atom in the this compound molecule can be determined. This allows for the accurate calculation of bond lengths, bond angles, and torsion angles. These parameters define the molecule's conformation and provide insight into the nature of the chemical bonds. For instance, the planarity of the benzimidazole ring system and the geometry of the attached guanidine group can be precisely characterized. A comparative analysis with other benzimidazole-guanidine derivatives can reveal important structure-activity relationships and the effects of different substitution patterns on the molecular geometry.

Hydrogen bonding plays a critical role in dictating the structure and properties of this compound. The molecule contains several hydrogen bond donors (N-H groups in the benzimidazole and guanidine moieties) and acceptors (nitrogen atoms). X-ray diffraction analysis can identify and characterize both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The precise distances and angles of these interactions can be measured, providing a detailed understanding of the hydrogen-bonding network that stabilizes the crystal structure.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a combination of forces, including van der Waals interactions and hydrogen bonding. Single crystal X-ray diffraction reveals how individual molecules of this compound assemble into a larger, ordered, three-dimensional structure. This analysis allows for the characterization of the supramolecular architecture, such as chains, sheets, or more complex three-dimensional networks, formed through intermolecular interactions. Understanding the crystal packing is essential for comprehending the physical properties of the solid material.

Quantum Chemical and Computational Approaches to 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule and to describe its electronic properties.

A key feature of the optimized geometry is the formation of a stable intramolecular hydrogen bond. This bond occurs between a hydrogen atom of the guanidine's N-H group and the sp²-hybridized nitrogen atom (N3) of the benzimidazole (B57391) ring, creating a stable six-membered ring. This interaction has a calculated stabilization energy of approximately 22.6 kcal/mol and an N···N distance of about 2.7-2.9 Å, which significantly influences the compound's conformation and properties.

Conformational Analysis and Energy Minima Identification

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine, rotation around the single bond connecting the guanidine (B92328) group to the benzimidazole ring can lead to various conformers.

The most stable conformer, representing a global energy minimum, is the one that allows for the formation of the previously mentioned intramolecular hydrogen bond. This configuration is significantly lower in energy compared to other possible conformers where such an interaction is absent. While multiple conformers can exist, their populations at equilibrium are dictated by their relative energies, with the most stable conformer being the most prevalent.

Tautomeric Preferences and Protonation Sites

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The benzimidazole ring and the guanidine group both contain multiple nitrogen atoms, making this compound susceptible to various tautomeric forms and serving as potential protonation sites.

The benzimidazole moiety can exist in two tautomeric forms depending on which nitrogen atom of the imidazole (B134444) ring bears the hydrogen atom (N1-H or N3-H). The guanidine group also has several nitrogen atoms that can be protonated. Computational studies are essential to determine the relative stabilities of these different tautomers and to predict the most likely site of protonation, which is crucial for understanding the molecule's behavior in different chemical environments. The presence of five nitrogen atoms creates multiple potential sites for hydrogen bonding and protonation.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electron transfer characteristics. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. For benzimidazole derivatives, these calculations are typically performed using DFT methods.

Table 1: Frontier Molecular Orbital Analysis

| Orbital | Energy (eV) | Significance |

|---|---|---|

| LUMO | Not Available | Represents the ability to accept an electron; its energy level indicates the electron affinity. |

| HOMO | Not Available | Represents the ability to donate an electron; its energy level relates to the ionization potential. |

| HOMO-LUMO Gap (ΔE) | Not Available | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: Specific calculated energy values for this compound were not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically shown in red) and positive electrostatic potential (electron-poor, typically shown in blue).

For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atoms of both the benzimidazole ring and the guanidine group. These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds with electron-deficient species.

Positive Potential: Located around the hydrogen atoms, particularly those attached to nitrogen (N-H), making them susceptible to nucleophilic attack.

The MEP surface provides a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be deformed.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the stability and reactivity of chemical compounds.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance | Calculated Value |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. | Not Available |

| Chemical Softness (S) | 1 / η | Indicates the tendency to undergo chemical reactions. | Not Available |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is the electronic chemical potential) | Quantifies the electrophilic nature of a molecule. | Not Available |

Note: Specific calculated values for this compound were not available in the reviewed literature.

Theoretical Prediction of Spectroscopic Data (NMR, IR)

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for confirming the molecular structure determined experimentally and for assigning spectral features.

Theoretical IR Spectra: Calculations of vibrational frequencies help in assigning the various stretching, bending, and torsional modes of the molecule. For instance, the characteristic N-H and C=N stretching frequencies of the guanidine and benzimidazole groups can be predicted and compared with experimental IR spectra.

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule.

While these theoretical predictions are powerful tools, specific calculated IR and NMR data for this compound are not detailed in the currently reviewed scientific literature.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Studies on Non-Linear Optical (NLO) Properties

While direct experimental or computational studies specifically detailing the non-linear optical (NLO) properties of this compound are not extensively available, the broader class of benzimidazole derivatives has been a subject of interest for their potential NLO applications. nih.govnih.gov Computational quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to predict and understand the NLO response of these molecules. mdpi.comnih.gov These studies typically focus on calculating key parameters that govern NLO activity.

Research on various substituted benzimidazole derivatives indicates that the charge distribution and molecular geometry, which can be elucidated through computational analysis, are crucial for NLO properties. nih.gov For instance, studies on 1,2-disubstituted benzimidazole derivatives have utilized ab initio methods to calculate atomic charges and analyze the charge distribution through Natural Bond Orbital (NBO) analysis. nih.gov Such analyses help in understanding the intramolecular charge transfer, a key mechanism for second-order NLO responses.

Computational investigations into other benzimidazole derivatives have shown that these molecules can possess significant NLO properties, making them potential candidates for NLO materials. nih.govnih.gov The presence of donor and acceptor groups within the molecular structure can enhance these properties. In the case of this compound, the guanidine group can act as a strong electron donor, while the benzimidazole ring system can be tailored to act as an acceptor or part of a π-conjugated bridge, which are essential features for NLO-active molecules.

The theoretical calculations for NLO properties of benzimidazole derivatives often involve the determination of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters provide insight into the molecule's response to an external electric field. A high value of the total first hyperpolarizability (β_tot_) is indicative of a significant second-order NLO response.

A representative table of calculated NLO parameters for a series of N-1-sulfonyl substituted 2-substituted benzimidazoles is presented below to illustrate the type of data generated in such computational studies. nih.gov

| Compound | Dipole Moment (μ) in Debye | Average Linear Polarizability (⟨α⟩) in esu | Total First Hyperpolarizability (β_tot) in esu |

| 2a | 4.15 | 4.198 x 10⁻²³ | - |

| 2b | 7.49 | 4.614 x 10⁻²³ | - |

| 2c | 6.24 | 4.142 x 10⁻²³ | - |

| 2d | 2.33 | 4.866 x 10⁻²³ | - |

| 2e | 3.04 | 5.379 x 10⁻²³ | - |

Data adapted from a study on Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov

Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical aspect of these computational studies. researchgate.netcyberleninka.ru The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity, stability, and its electronic transition properties, which are directly related to its NLO characteristics. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

While specific data for this compound is not available, the existing research on related benzimidazole structures strongly suggests that this compound could exhibit interesting NLO properties. nih.govnih.gov Future computational studies focusing on this specific molecule would be necessary to quantify its NLO response and evaluate its potential for applications in materials science and photonics.

Supramolecular Interactions and Coordination Chemistry of 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine As a Ligand

Investigation of Host-Guest Recognition Phenomena

The rich hydrogen-bonding capabilities of the 2-guanidinobenzimidazole (B109242) framework, featuring five N-H bonds, allow it to participate in complex host-guest recognition phenomena. mdpi.com While specific studies on the 6-methyl derivative are limited, research on the parent 2GBI and its analogues demonstrates the formation of stable supramolecular assemblies with various host molecules.

For instance, 2GBI is known to form crystalline host-guest complexes with macrocyclic ethers like 18-crown-6 (B118740) and diaza-18-crown-6. mdpi.com In these structures, the guanidinium (B1211019) cation, formed by protonation, acts as a guest, held within the cavity of the crown ether host by a network of hydrogen bonds. Similarly, supramolecular assemblies are formed with molecules like phthalimide, driven by complementary hydrogen bonding motifs. mdpi.com The addition of methyl groups, as seen in N″-(5,6-dimethyl-1H-benzimidazol-2-yl)-guanidine, can introduce steric hindrance that influences the formation of more extended crystal networks, although primary host-guest interactions are retained. mdpi.com It is also known that benzimidazole (B57391) derivatives can form inclusion complexes with hosts like cyclodextrins and cucurbiturils, driven by hydrophobic interactions and hydrogen bonding, which can enhance the fluorescence and solubility of the guest molecule. rsc.orgrsc.org

These phenomena are driven by non-covalent interactions, primarily:

Hydrogen Bonding: The multiple N-H donors on the guanidine (B92328) and benzimidazole moieties and the nitrogen lone pairs act as potent hydrogen bond donors and acceptors.

Ion-Dipole Interactions: When protonated, the resulting guanidinium ion can interact strongly with polar hosts. rsc.org

π-π Stacking: The planar aromatic benzimidazole system can engage in stacking interactions with other aromatic molecules.

Formation of Metal Complexes with Transition and Main Group Metals

2-(6-Methyl-1H-benzimidazol-2-yl)guanidine is an excellent N-donor ligand capable of forming stable complexes with a wide array of transition and main group metals. mdpi.comresearchgate.net The five nitrogen atoms offer multiple potential coordination sites, allowing for versatile binding modes.

The most common coordination mode for 2-guanidinobenzimidazole and its derivatives is as a bidentate chelating ligand. mdpi.com Chelation typically involves the imine nitrogen of the guanidine group and the N3 nitrogen of the benzimidazole ring, forming a stable six-membered ring with the metal center. This bidentate N,N'-chelation is a recurring motif in its coordination chemistry. mdpi.comnih.gov

The electronic properties of the ligand significantly influence the resulting metal complexes. The guanidine group's strong σ-donating character and the π-system of the benzimidazole ring create a specific ligand field around the metal ion. Upon coordination, there is a delocalization of the positive charge within the CN₃ core of the guanidine unit, which enhances the stability of the complex. researchgate.net This charge delocalization can be observed through changes in C-N bond lengths upon complexation. researchgate.net The 6-methyl substituent has a minor electron-donating effect, which can subtly modulate the electron density on the benzimidazole ring and influence the ligand field strength and the stability of the metal complexes.

X-ray crystallography on complexes of 2GBI derivatives reveals a variety of coordination geometries and numbers, depending on the metal ion, its oxidation state, and the presence of other co-ligands. mdpi.com

Commonly observed geometries include:

Octahedral: This is frequently seen in complexes with transition metals like Co(II), Ni(II), and Fe(II), often with a 1:2 metal-to-ligand ratio, [M(L)₂]²⁺, or with the inclusion of solvent or ancillary ligands to complete the coordination sphere. mdpi.comekb.eg For example, nickel complexes with related tridentate benzimidazole-pyridine ligands have been shown to adopt a distorted octahedral geometry. academie-sciences.fracademie-sciences.fr

Square Planar: This geometry is typical for Pd(II), Pt(II), and some Cu(II) complexes. mdpi.comrcsi.com

Tetrahedral: Distorted tetrahedral geometries have been observed for some four-coordinate complexes, such as those with Zn(II) or Cu(II). researchgate.netresearchgate.net

The tables below summarize structural data for representative metal complexes with ligands analogous to this compound.

| Complex | Metal Ion | Coordination Geometry | Coordination Number | Key Structural Feature |

|---|---|---|---|---|

| [Cu(DOBPA)Cl₂]·H₂O | Cu(II) | Distorted Square Pyramidal | 5 | Bidentate chelation from 2GBI derivative |

| [VO(DOBPA)(SO₄)] | V(IV) | Square Pyramidal | 5 | Bidentate chelation from 2GBI derivative |

| [Ag(DOBPA)NO₃] | Ag(I) | Distorted Trigonal Bipyramidal | 5 | Bidentate chelation from 2GBI derivative |

| [Pd(DOBPA)Cl₂]·2H₂O | Pd(II) | Square Planar | 4 | Bidentate chelation from 2GBI derivative |

| [Ni(L)Cl₂(MeOH)] | Ni(II) | Distorted Octahedral | 6 | Tridentate chelation from a benzimidazole-pyridine ligand |

Note: DOBPA is a ligand derived from the condensation of 2GBI and acetylacetone. mdpi.com L represents a 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridine ligand. academie-sciences.fr

Metal complexes of this compound and its analogs are characterized by a suite of spectroscopic techniques that provide insight into their structure and bonding.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is typically confirmed by shifts in the vibrational frequencies of the C=N and N-H groups in the IR spectrum. The C=N stretching vibration, often observed around 1630-1640 cm⁻¹ in the free ligand, may shift to lower wavenumbers upon chelation. nih.gov The appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)). Upon complexation, chemical shifts of the protons and carbons near the coordination sites, particularly in the benzimidazole and guanidine moieties, are altered.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes show bands corresponding to ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes with d-electrons (e.g., Cu(II), Ni(II), Co(II)), weaker d-d transition bands are observed, which provide information about the coordination geometry and ligand field splitting. ekb.eg

Mass Spectrometry: This technique is crucial for confirming the molecular weight and stoichiometry of the resulting metal complexes. ekb.egnih.gov

The magnetic properties of complexes with paramagnetic metal centers provide further structural information. For instance, Cu(II) (d⁹) complexes typically exhibit magnetic moments consistent with one unpaired electron. ekb.eg Magnetic susceptibility studies on related Ni(II) complexes have shown antiferromagnetic interactions between metal centers in polynuclear complexes. mdpi.com

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR | Shift of ν(C=N) band to lower frequency | Coordination of imine nitrogen to metal center |

| FT-IR | Appearance of new bands at 400-500 cm⁻¹ | Formation of M-N bonds |

| UV-Vis | High-intensity bands in UV region | π→π* and n→π* transitions within the ligand |

| UV-Vis | Bands in the visible region for transition metal complexes | d-d electronic transitions, indicative of geometry |

| Magnetic Moment | Value of ~1.9 B.M. for a Cu(II) complex | Paramagnetic with one unpaired electron, typical for d⁹ configuration |

Role in Organometallic Chemistry and Catalysis

While the coordination chemistry of 2-guanidinobenzimidazoles is well-explored, their application in organometallic chemistry is an emerging field. mdpi.com Organometallic complexes of the parent 2GBI with metals such as Ru(II/III), Ir(I/III), and Hg(II) have been synthesized. mdpi.com These complexes often find use in catalysis, leveraging the unique electronic and steric properties imparted by the guanidine-benzimidazole ligand. rsc.org

The guanidine moiety can modulate the reactivity of the metal center, and the N-H groups can participate in hydrogen-bonding interactions to stabilize transition states in catalytic cycles. mdpi.com For example, a Pd(II) complex derived from 2GBI has shown high efficiency as a catalyst in the microwave-assisted, one-pot synthesis of pyrimidine (B1678525) derivatives, demonstrating high yields, short reaction times, and catalyst recyclability. mdpi.com Similarly, nickel complexes bearing related methyl-substituted benzimidazole-pyridine ligands have been successfully employed as catalysts for ethylene (B1197577) oligomerization, with the position of the methyl group influencing catalytic activity. academie-sciences.fracademie-sciences.fr The potential of metal-guanidinate complexes, where the ligand is deprotonated, is also of significant interest for enabling unique chemical transformations. rsc.orgencyclopedia.pub

Mechanistic Insights into Molecular Interactions of 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine in Vitro Studies

In Vitro Enzyme Inhibition and Modulation Mechanisms

Specific Proton Channel (e.g., Hv1) Inhibition Profiling

The voltage-gated proton channel Hv1 is a significant target for guanidine (B92328) derivatives. Studies on the closely related compound 2-guanidinobenzimidazole (B109242) (2GBI) show that it inhibits Hv1 proton conduction. The mechanism involves the binding of the inhibitor to the channel's voltage-sensing domain (VSD). This interaction occurs from the intracellular side and is dependent on the channel's conformation, specifically binding only when the activation gate is in the open state.

Mutant cycle analysis has been employed to map the specific binding site within the human Hv1 channel. These investigations identified four key amino acid residues in the VSD that are crucial for the interaction with 2GBI. The binding appears to be oriented with the benzimidazole (B57391) ring interacting with specific residues, while the guanidine group is positioned in proximity to a charged residue, effectively blocking the proton permeation pathway.

| Residue | Location/Role in Binding |

|---|---|

| Aspartate 112 (D112) | Interacts with the imidazole (B134444) ring of the inhibitor. |

| Phenylalanine 150 (F150) | Interacts with the benzo ring of the inhibitor. |

| Serine 181 (S181) | Forms part of the binding pocket for the imidazole ring. |

| Arginine 211 (R211) | Positioned in proximity to the guanidine group of the inhibitor. |

Kinase Inhibition and Signal Transduction Pathways

The benzimidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Various derivatives have shown potent inhibitory activity against a range of protein kinases, suggesting that 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine may also interact with key enzymes in signal transduction pathways.

Aurora Kinases: 2-Aminobenzimidazoles, which share a core structure, have been identified as potent inhibitors of Aurora kinases, which are critical regulators of mitosis. nih.gov These compounds act as bioisosteres of other known Aurora kinase inhibitors, demonstrating comparable in vitro potency in both biochemical and cell-based assays. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain benzimidazole-based anthelmintic drugs have been repurposed as potential VEGFR-2 antagonists. researchgate.netacs.org Molecular docking and in vitro studies confirm that these compounds can target the VEGFR-2 signaling pathway, which is crucial for angiogenesis. researchgate.netacs.org

RAF-1/MEK-1 Pathway: Guanidinium-based derivatives have been investigated for their potential to inhibit kinases involved in apoptotic pathways. nih.gov Some of these compounds have demonstrated a high percentage of inhibition against RAF-1 and MEK-1, key components of the MAPK/ERK signaling cascade. nih.gov

| Compound Class | Kinase Target(s) | Signaling Pathway |

|---|---|---|

| 2-Aminobenzimidazoles | Aurora Kinases | Cell Cycle Regulation / Mitosis |

| Benzimidazole Anthelmintics | VEGFR-2 | Angiogenesis |

| Guanidinium (B1211019) Derivatives | RAF-1, MEK-1 | MAPK/ERK Pathway |

Folate Enzyme Inhibition and Metabolic Targets

The inhibition of folate metabolism is a critical mechanism for antimicrobial and anticancer agents. Evidence suggests that the guanidinobenzimidazole structure is effective in targeting these pathways. The parent compound, 2GBI, has been identified as a potent and selective inhibitor of two folate enzymes essential for the survival of parasites responsible for Trypanosomiasis and Leishmaniasis. Furthermore, related N,2,6-trisubstituted 1H-benzimidazole derivatives have shown promising activity against Dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov One such compound, featuring a 6-methyl substitution, demonstrated a DHFR IC50 value of 2.35 μM, reinforcing the potential of this scaffold to disrupt nucleotide synthesis. nih.gov

β-Secretase (BACE-1) and Protease Inhibition

The guanidine functional group is a key structural feature in the design of inhibitors for certain proteases, particularly aspartic proteases like β-secretase (BACE-1), a primary target in Alzheimer's disease research. nih.gov Guanidine-based molecules are designed to interact with the catalytic dyad of aspartic proteases, disrupting the enzyme's ability to cleave its substrate, the amyloid precursor protein (APP). nih.gov The positive charge of the guanidinium group can form strong ionic and hydrogen bond interactions with the negatively charged aspartate residues (Asp32 and Asp228) in the BACE-1 active site.

Beyond BACE-1, compounds containing a guanidino moiety have been shown to inhibit other proteases. For example, inhibitors have been developed for guanidinobenzoatase, a protease found on the surface of some tumor cells, indicating a broader potential for this chemical class to target various proteases. nih.gov

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities

Based on available scientific literature, there is currently no specific in vitro data describing the direct modulatory or inhibitory effects of this compound or its close analog 2-guanidinobenzimidazole on the activities of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

DNA Gyrase and Topoisomerase I/II Interaction Mechanisms

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.gov These enzymes manipulate DNA topology by creating transient double-stranded breaks and are essential for DNA replication. wikipedia.orgwikipedia.org A promising mechanism for inhibiting these enzymes involves targeting their ATP-binding sites.

Research on novel benzimidazole ureas, which are structurally related to guanidinobenzimidazoles, has shown that they can act as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. nih.gov The mechanism of action for this class of compounds is the inhibition of the ATPase activity of the enzymes. nih.gov By binding to the ATP site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these inhibitors prevent the conformational changes required for the enzyme's catalytic cycle, thus blocking its function and leading to bacterial cell death. nih.gov This ATP-competitive inhibition provides a plausible mechanism through which this compound could exert antibacterial effects.

Acetylcholinesterase and Tyrosinase Inhibitory Effects

Acetylcholinesterase Inhibition:

Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. Benzimidazole derivatives have been extensively studied as AChE inhibitors. biointerfaceresearch.commdpi.comnih.govresearchgate.net For instance, certain benzimidazole-triazole derivatives have demonstrated potent AChE inhibition, with IC50 values in the nanomolar range. nih.govresearchgate.net The mechanism of action for these inhibitors often involves interactions with the catalytic and peripheral anionic sites of the enzyme. The planar benzimidazole ring can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, while other substituents can form hydrogen bonds and hydrophobic interactions, leading to competitive or mixed-type inhibition. nih.gov

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation. Various benzimidazole derivatives have shown promise as tyrosinase inhibitors. nih.govnih.govresearchgate.netbohrium.combohrium.com For example, benzimidazole/thiazolidin-4-one hybrids have exhibited stronger tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. nih.govbohrium.com The inhibitory mechanism of these compounds often involves chelation of the copper ions in the active site of tyrosinase, as well as interactions with key amino acid residues. Kinetic studies of some benzimidazole-based inhibitors have revealed competitive or mixed-type inhibition. nih.govresearchgate.net

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Specific Compound Example | IC50 (µM) | Inhibition Type | Source(s) |

| Benzimidazole-based oxazole (B20620) analogues | Analogue 9 | 0.10 ± 0.050 | Not Specified | mdpi.com |

| Benzimidazole-based oxazole analogues | Analogue 14 | 0.20 ± 0.050 | Not Specified | mdpi.com |

| Benzimidazole-triazole derivatives | Compound 3h | 0.0295 ± 0.0012 | Mixed | nih.govresearchgate.net |

| Benzimidazole-triazole derivatives | Compound 3d | 0.0319 ± 0.0001 | Mixed | nih.govresearchgate.net |

Table 2: In Vitro Tyrosinase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Specific Compound Example | IC50 (µM) | Inhibition Type | Source(s) |

| (Z)-2-(substituted benzylidene)benzimidazothiazolone | Compound 2 | 3.05 ± 0.95 | Competitive | nih.gov |

| Benzimidazole-1,2,3-triazole hybrids | Compound 6g | 9.42 | Mixed | researchgate.net |

| Benzimidazole-1,2,3-triazole hybrids | Compound 6h | 10.34 | Not Specified | researchgate.net |

| Benzimidazole/thiazolidin-4-one hybrid | Compound 3g | 80.93 | Not Specified | nih.govbohrium.com |

In Vitro Receptor Binding and Functional Assays

While specific in vitro receptor binding and functional assay data for this compound is not extensively documented, the benzimidazole and guanidine moieties are known to interact with various receptors.

Neuropeptide FF1 (NPFF1) Receptor Antagonism

There is no direct evidence of this compound acting as a Neuropeptide FF1 (NPFF1) receptor antagonist. However, the guanidine group is a key pharmacophore in many known NPFF receptor ligands. nih.govnih.gov The positively charged guanidinium group can form strong ionic interactions with acidic residues in the receptor's binding pocket. nih.gov Studies on guanidino-piperidines have led to the discovery of NPFF1 receptor antagonists. nih.gov For instance, a piperidine (B6355638) analogue has been identified as a potent and selective NPFF1-R antagonist with a Ki value of 211 nM. medchemexpress.com This suggests that the guanidine moiety of this compound could potentially interact with the NPFF1 receptor.

Melanocortin-4 Receptor (MC4R) Agonism

Direct studies on the MC4R agonistic activity of this compound are lacking. However, the benzimidazole scaffold has been utilized in the design of melanocortin receptor agonists. A study on 1,2,5-trisubstituted benzimidazole analogues resulted in ligands with a range of agonist activity at mouse melanocortin receptors, including MC4R, with potencies in the nanomolar range. umn.edu This indicates that the benzimidazole structure can serve as a template for designing MC4R agonists. umn.edu

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

While there are no specific studies on the modulation of the TRPV1 channel by this compound, benzimidazole derivatives have been developed as TRPV1 antagonists. nih.gov The mechanism of action for these antagonists involves blocking the ion channel and preventing the influx of calcium, which is a key signaling event mediated by TRPV1 activation. The development of a bipyridinyl benzimidazole derivative as a potent TRPV1 antagonist highlights the potential of the benzimidazole core in modulating this channel. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Target Engagement

There is no direct experimental evidence for the engagement of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, numerous studies have identified benzimidazole derivatives as potent inhibitors of VEGFR-2, a key target in angiogenesis and cancer therapy. mdpi.comnih.govresearchgate.netnih.govtandfonline.com For example, certain benzimidazole derivatives have shown VEGFR-2 inhibitory activities with IC50 values in the nanomolar range, comparable to the approved drug sorafenib. mdpi.com The mechanism of inhibition typically involves the benzimidazole moiety binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling pathways. nih.gov

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Specific Compound Example | IC50 (µM) | Source(s) |

| bis( biointerfaceresearch.commdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative | Compound 23j | 0.0037 | tandfonline.com |

| Pyrimidine (B1678525) derivative | Compound 91b | 0.53 | mdpi.com |

| Pyrimidine derivative | Compound 91e | 0.61 | mdpi.com |

| Benzimidazole derivative | 4-Fluoroaniline derivative 60 | 0.21 | nih.gov |

Biomolecule Binding Affinities and Modes of Interaction (In Vitro)

Specific in vitro biomolecule binding affinity data for this compound is not available in the current body of scientific literature. The potential binding affinities and modes of interaction can be inferred from studies on related compounds.

The benzimidazole ring, being a bicyclic aromatic system, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. The guanidine group, being highly basic, is typically protonated at physiological pH and can form strong salt bridges and hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in protein binding sites.

For instance, in the context of enzyme inhibition, the benzimidazole moiety of inhibitors has been shown to interact with the active sites of enzymes like acetylcholinesterase and tyrosinase through hydrophobic and stacking interactions. nih.govnih.gov Similarly, the guanidine group in NPFF receptor antagonists is crucial for binding, likely through electrostatic interactions with the receptor. nih.gov In the case of VEGFR-2 inhibition, benzimidazole derivatives have been shown to bind to the hinge region of the kinase domain, forming hydrogen bonds and occupying a hydrophobic pocket. nih.gov

Quantitative DNA Binding Studies (e.g., Intercalation, Groove Binding)

While direct quantitative DNA binding studies for this compound are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights. For instance, novel pyridazin-3(2H)-one-based guanidine derivatives have been proposed as minor groove binders, a hypothesis supported by molecular docking studies. nih.gov It has been observed that bis-guanidinium structures are often essential for effective DNA binding. nih.gov

The investigation of various benzimidazole derivatives has shown a correlation between their binding constants and the energies obtained from both experimental and molecular docking studies. researchgate.net This suggests a preferential binding of these derivatives to the minor groove of DNA. researchgate.net The flat structure of the benzimidazole core, combined with the potential for π-π interactions, contributes to this binding preference. researchgate.net

The interaction between benzimidazole compounds and DNA can be characterized by various biophysical techniques, including UV-Visible spectroscopy and thermal denaturation studies. These methods help in understanding the binding affinity and the mode of interaction. For example, studies on certain heterocyclic bis-amidines have shown that they bind strongly and selectively to the minor groove of AT-rich DNA sequences. researchgate.net In some cases, depending on the structural modifications, intercalation has also been observed as a possible binding mode. researchgate.net The presence of the guanidinium group in this compound suggests a strong potential for minor groove binding, driven by electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and hydrogen bonding with the base pairs within the groove.

Table 1: Illustrative DNA Binding Parameters for Benzimidazole-Guanidine Analogs

| Compound Class | DNA Type | Binding Mode | Binding Constant (K) | Reference |

| Heterocyclic Bis-amidines | AT-rich DNA | Minor Groove Binding | Strong | researchgate.net |

| Benzimidazole Derivatives | Calf Thymus DNA | Intercalation & Groove Binding | Moderate to Strong | researchgate.net |

| Pyridazinone-based Guanidines | Unspecified | Minor Groove Binding | Weak to Moderate | nih.gov |

This table is illustrative and based on data for structurally related compounds.

Protein-Ligand Interaction Mapping

The mapping of protein-ligand interactions is crucial for understanding the mechanism of action of bioactive compounds. For this compound, while specific experimental mapping studies are not widely published, the benzimidazole scaffold is a well-known pharmacophore that interacts with a variety of protein targets. The guanidine group, with its ability to form strong hydrogen bonds and salt bridges, plays a significant role in these interactions.

Studies on other benzimidazole derivatives have shown their ability to bind to the active sites of enzymes. For example, certain 2-substituted benzimidazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Docking simulations of these compounds revealed interactions primarily with the catalytic site of AChE. nih.gov The heterocyclic ring of the benzimidazole molecule can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan in the protein's active site. nih.gov

The protein-ligand contacts for various benzimidazole derivatives have been analyzed using computational methods, categorizing interactions into hydrophobic, ionic, water bridges, and hydrogen bonds. nih.gov These interactions are fundamental to the stability of the protein-ligand complex. The nitrogen atoms within the benzimidazole ring and the guanidine moiety of this compound are expected to act as key hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues such as glutamate, aspartate, and serine in a protein's binding pocket.

Advanced Computational Modeling of Molecular Interactions

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This technique provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-target complex. scispace.com For this compound, docking simulations can elucidate its potential interactions with various biological targets.

In silico studies of other benzimidazole derivatives have demonstrated their potential to bind to a range of protein targets. For instance, docking studies have been performed on benzimidazoles with beta-tubulin, a key protein in cell division. semanticscholar.org These studies have identified compounds with favorable binding energies, suggesting their potential as tubulin polymerization inhibitors. semanticscholar.org The interactions typically involve hydrogen bonding and hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. semanticscholar.org

Similarly, molecular docking of benzimidazole analogues with acetylcholinesterase has shown that these molecules can mimic the binding mode of known inhibitors, interacting with key residues in the catalytic site. nih.gov The docking scores obtained from these simulations provide a qualitative measure of the binding affinity. scispace.com For this compound, the guanidinium group is expected to form strong electrostatic and hydrogen bond interactions with negatively charged or polar residues in a target's active site, while the benzimidazole ring can participate in hydrophobic and π-π stacking interactions.

Table 2: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Aspartic Acid (ASP) | Hydrogen Bond (Guanidine NH) | 1.8 |

| Glutamic Acid (GLU) | Salt Bridge (Guanidine C=NH₂⁺) | 2.5 |

| Phenylalanine (PHE) | π-π Stacking (Benzimidazole Ring) | 3.5 |

| Leucine (LEU) | Hydrophobic (Methyl Group) | 4.0 |

| Valine (VAL) | Hydrophobic (Benzimidazole Ring) | 4.2 |

This table is a hypothetical representation based on common interactions observed for similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.gov These simulations can assess the conformational stability of the complex and provide insights into the kinetics of binding and unbinding. nih.gov

MD simulations performed on various benzimidazole derivatives complexed with their protein targets have been used to analyze the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. nih.govsemanticscholar.org Lower RMSD values generally suggest a more stable binding pose. nih.gov The root mean square fluctuation (RMSF) of individual amino acid residues can also be analyzed to understand the flexibility of different parts of the protein upon ligand binding. semanticscholar.org

For this compound, MD simulations could be employed to study its interaction with a specific target protein. The simulations would reveal the stability of the key hydrogen bonds and hydrophobic interactions predicted by molecular docking. Furthermore, advanced MD techniques can be used to estimate the binding free energy and even the association and dissociation rate constants, providing a more complete picture of the binding kinetics. nih.gov The stability of the ligand within the active site, as observed through MD simulations, is a crucial factor in determining its potential biological activity. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Observations

| Simulation Parameter | Value/Observation | Purpose |

| Simulation Time | 100 ns | To observe the long-term stability of the complex. |

| Ligand RMSD | Low and stable | Indicates the ligand remains bound in a consistent pose. |

| Protein RMSF | Low fluctuations in the binding site | Suggests the binding of the ligand stabilizes the active site. |

| Key Hydrogen Bonds | Maintained throughout the simulation | Confirms the importance of these interactions for binding affinity. |

This table provides typical parameters and expected outcomes for an MD simulation of a small molecule-protein complex.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 6 Methyl 1h Benzimidazol 2 Yl Guanidine Analogues

Systematic Investigation of Substituent Effects on In Vitro Biological Activities

Systematic investigations into how different substituents on the benzimidazole (B57391) ring affect biological activity have yielded critical insights for drug design. The nature, position, and properties of these substituents can dramatically alter the potency and selectivity of the compounds.

For instance, in a series of N-substituted benzimidazole derived carboxamides, the number and position of methoxy (B1213986) groups on a phenyl ring attached to the core structure significantly influenced antiproliferative and antioxidative activities. nih.gov A study on 2-aminobenzimidazole (B67599) derivatives as H3-antagonists involved the introduction of eleven different substituents at the 5(6)-position, selected to provide a wide and non-correlated variation in lipophilic, electronic, and steric properties. nih.gov This systematic approach revealed that the 5(6)-methoxy derivative possessed a sub-nanomolar affinity for the H3-receptor. nih.gov

The type of substituent at the 5(6) position has also been shown to be critical for other biological targets. In one study on human dipeptidyl peptidase III inhibitors, placing a 2-imidazolinyl group at the 5(6) position of the benzimidazole core was more effective at enhancing inhibitory activity than analogues with amidine or tetrahydropyrimidine (B8763341) groups at the same position. mdpi.com Similarly, research on benzimidazole-acridine derivatives as anti-inflammatory agents found that a nitro group at the C5 position resulted in pronounced activity, whereas an amino or methyl group at the same position led to a complete loss of activity. mdpi.com

Substituents at the 2-position of the benzimidazole ring also play a pivotal role. In the context of dipeptidyl peptidase III inhibition, substituents like 2,2′-bithiophene, 4-trifluoromethylphenyl, and 4-(N,N-diethylamino)phenyl at position 2 were found to significantly improve inhibitor potency. mdpi.com

These studies highlight a clear pattern: the biological activity of 2-guanidinobenzimidazole (B109242) analogues is highly sensitive to the electronic and steric nature of substituents on the aromatic core. Hydrophilic groups at the N1 position can lead to a loss of activity, while specific substitutions at the C2 and C5(6) positions are crucial for enhancing potency against various biological targets. mdpi.com

Table 1: Effect of Substituents on Biological Activity of Benzimidazole Analogues

| Position of Substitution | Substituent | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| 5(6) | Methoxy (-OCH3) | H3-Receptor Affinity | Increased (sub-nanomolar pKi) | nih.gov |

| 5(6) | 2-Imidazolinyl | Dipeptidyl Peptidase III Inhibition | Enhanced | mdpi.com |

| 5(6) | Amidine | Dipeptidyl Peptidase III Inhibition | Less effective than 2-imidazolinyl | mdpi.com |

| 5(6) | Tetrahydropyrimidine | Dipeptidyl Peptidase III Inhibition | Less effective than 2-imidazolinyl | mdpi.com |

| C5 | Nitro (-NO2) | Anti-inflammatory & CDK-Inhibitory | Pronounced Activity | mdpi.com |

| C5 | Amino (-NH2) / Methyl (-CH3) | Anti-inflammatory & CDK-Inhibitory | Complete Loss of Activity | mdpi.com |

| C2 | 2,2'-Bithiophene | Dipeptidyl Peptidase III Inhibition | Improved Potency | mdpi.com |

| C2 | 4-Trifluoromethylphenyl | Dipeptidyl Peptidase III Inhibition | Improved Potency | mdpi.com |

Influence of Methyl Substitution at the 6-Position of the Benzimidazole Ring

The substitution pattern on the benzene (B151609) ring portion of the benzimidazole nucleus is a key determinant of biological activity. The presence of a methyl group, specifically at the 5- or 6-position (often designated 5(6) due to tautomerism), can significantly modulate the therapeutic properties of the molecule.